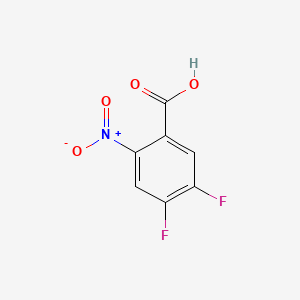

4,5-Difluoro-2-nitrobenzoic acid

Overview

Description

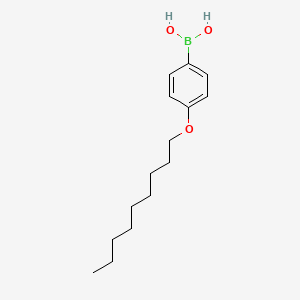

4,5-Difluoro-2-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the properties and reactivity of 4,5-difluoro-2-nitrobenzoic acid. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block used in heterocyclic oriented synthesis (HOS) to create various nitrogenous heterocycles . Similarly, 4,5-difluoro-2-nitrobenzoic acid could potentially serve as a building block in organic synthesis, particularly in the creation of fluorinated compounds which are of interest in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 4,5-difluoro-2-nitrobenzoic acid might be synthesized. The paper discussing 4-chloro-2-fluoro-5-nitrobenzoic acid outlines a method involving immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles . Although the synthesis of 4,5-difluoro-2-nitrobenzoic acid is not explicitly described, similar strategies could be employed, such as halogen exchange reactions or direct fluorination techniques, followed by nitration to introduce the nitro group.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,5-difluoro-2-nitrobenzoic acid can be inferred from the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . The presence of electronegative fluorine atoms in 4,5-difluoro-2-nitrobenzoic acid would likely influence its molecular geometry and electronic distribution, potentially affecting its reactivity and hydrogen bonding capabilities.

Chemical Reactions Analysis

The reactivity of 4,5-difluoro-2-nitrobenzoic acid can be speculated based on the reactions of structurally related compounds. For example, the paper on the mechanism of benzidine and semidine rearrangements discusses the acid-catalyzed conversion of substituted hydrazobenzenes, including a difluoro-substituted compound . The kinetics and products of these reactions suggest that the presence of fluorine atoms can affect the reaction order and rate. Therefore, 4,5-difluoro-2-nitrobenzoic acid may undergo unique reactions due to the influence of the fluorine atoms on its electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-difluoro-2-nitrobenzoic acid can be extrapolated from the properties of related fluorinated benzoic acids. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the importance of such compounds as synthetic intermediates and highlights the influence of fluorine atoms on the reactivity and stability of these molecules . The fluorine atoms in 4,5-difluoro-2-nitrobenzoic acid would likely contribute to its acidity, stability, and potential for forming strong hydrogen bonds, which are important considerations in its application as a synthetic intermediate.

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which has proven useful for determining sulfhydryl groups in biological materials. This research opened up new avenues for biochemical investigations, especially in understanding the role of sulfhydryl groups in various biological processes (Ellman, 1959).

Heterocyclic Oriented Synthesis

Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various nitrogenous heterocycles. This compound's reactivity facilitates the creation of benzimidazoles, benzotriazoles, and other heterocycles significant in drug discovery (Křupková et al., 2013).

X-Ray Powder Diffraction Studies

Quevedo et al. (1998) investigated 2,4-dichloro-5-nitrobenzoic acid through X-ray powder diffraction. This study is crucial for understanding the crystal structure and physical properties of such compounds, which can have implications in various scientific fields (Quevedo et al., 1998).

Alternative to Ellman's Reagent

Maeda et al. (2005) discussed the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in enzyme assays. This development offers more practicality for high-throughput screening in drug discovery, due to its improved sensitivity and efficiency (Maeda et al., 2005).

Luminescence Quantum Yield Studies

Bettencourt-Dias and Viswanathan (2006) conducted studies on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands. These studies are essential for developing new materials with specific optical properties, which have broad applications in technology and materials science (Bettencourt-Dias & Viswanathan, 2006).

Synthesis and Toxicity Evaluation of Derivatives

Crisan et al. (2017) synthesized and evaluated the toxicity of ethanolamine nitro/chloronitrobenzoates. Understanding the toxicity and chemical properties of these derivatives is crucial in pharmaceutical development and safety assessment (Crisan et al., 2017).

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .

Mode of Action

It can be inferred from the structural similarity to benzylic halides that the compound might interact with its targets through nucleophilic substitution reactions .

Action Environment

It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,5-difluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGRAOYTQNFGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400963 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20372-63-8 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20372-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4,5-difluoro-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

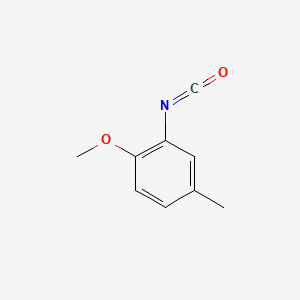

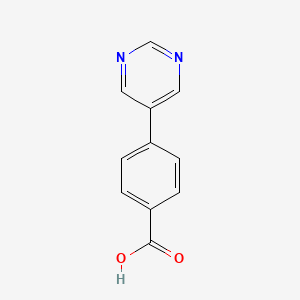

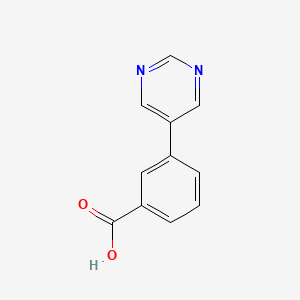

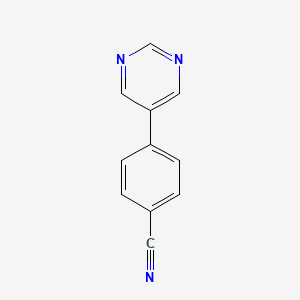

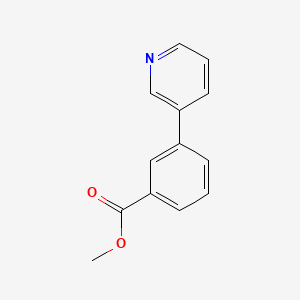

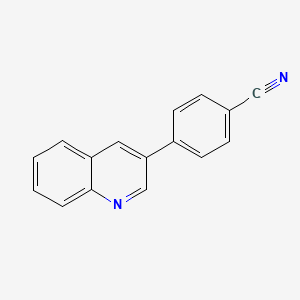

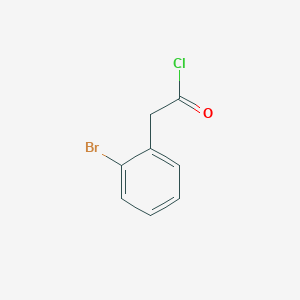

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)